molecular formula C12H12Cl4N2 B12563920 Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- CAS No. 143643-96-3

Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)-

Cat. No.: B12563920
CAS No.: 143643-96-3
M. Wt: 326.0 g/mol
InChI Key: KRWHFLOUNGRIMW-UHFFFAOYSA-N
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Description

Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- is an organic compound with the molecular formula C₁₂H₁₂Cl₄N₂ It is a derivative of diazene, characterized by the presence of a 1-chlorocyclohexyl group and a 2,4,6-trichlorophenyl group

Preparation Methods

The synthesis of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- typically involves the reaction of 1-chlorocyclohexylamine with 2,4,6-trichloronitrosobenzene in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- involves its ability to participate in redox reactions. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates .

Comparison with Similar Compounds

Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- can be compared with other diazene derivatives such as:

The uniqueness of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- lies in its specific substituents, which confer distinct chemical properties and reactivity.

Properties

CAS No.

143643-96-3

Molecular Formula

C12H12Cl4N2

Molecular Weight

326.0 g/mol

IUPAC Name

(1-chlorocyclohexyl)-(2,4,6-trichlorophenyl)diazene

InChI

InChI=1S/C12H12Cl4N2/c13-8-6-9(14)11(10(15)7-8)17-18-12(16)4-2-1-3-5-12/h6-7H,1-5H2

InChI Key

KRWHFLOUNGRIMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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